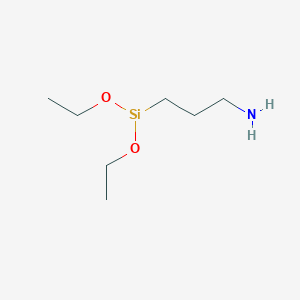
3-Aminopropyldiethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyldiethoxysilane is an organosilicon compound that is frequently used in various chemical processes, particularly in the functionalization of surfaces. This compound is known for its ability to introduce amino groups onto surfaces, which can then be used for further chemical modifications. It is a versatile compound with applications in multiple fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyldiethoxysilane typically involves the reaction of aminopropyl with diethoxysilane under controlled conditions. This process often requires the presence of an acid catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced efficiently and meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyldiethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various amine derivatives, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields, making this compound a valuable starting material for many chemical processes .
Scientific Research Applications
3-Aminopropyldiethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Aminopropyldiethoxysilane exerts its effects involves the introduction of amino groups onto surfaces, which can then participate in further chemical reactions. These amino groups can form covalent bonds with various organic and inorganic molecules, allowing for the creation of complex structures and materials. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the molecules being attached .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar to 3-Aminopropyldiethoxysilane but with three ethoxy groups instead of two.
3-Aminopropyl(diethoxy)methylsilane: Another similar compound with a methyl group instead of a hydrogen atom.
Uniqueness
This compound is unique in its ability to introduce amino groups onto surfaces while maintaining a balance between reactivity and stability. This makes it particularly useful in applications where controlled surface modification is required. Its versatility and wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H18NO2Si |
|---|---|
Molecular Weight |
176.31 g/mol |
InChI |
InChI=1S/C7H18NO2Si/c1-3-9-11(10-4-2)7-5-6-8/h3-8H2,1-2H3 |
InChI Key |
SVWJQYPRDKCZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


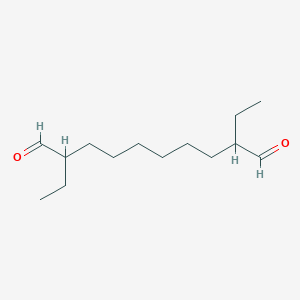
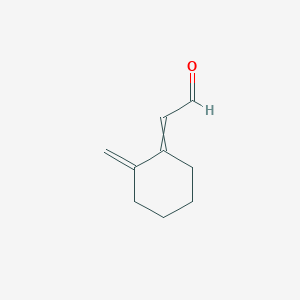
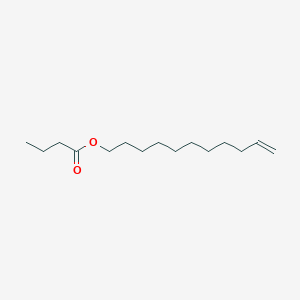
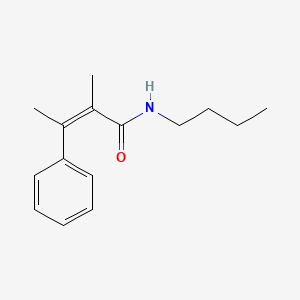
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
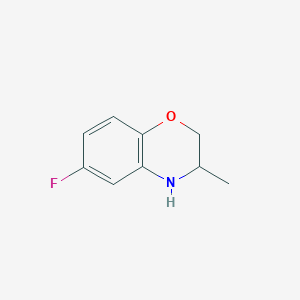

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
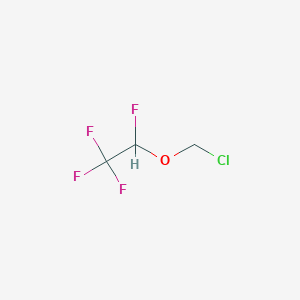
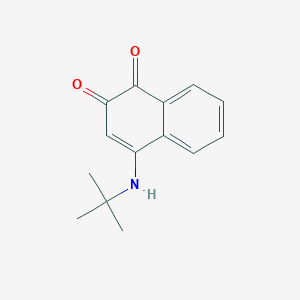
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)


